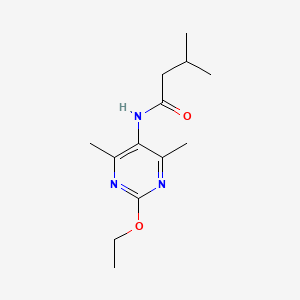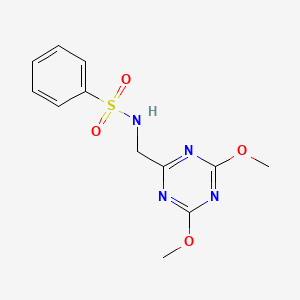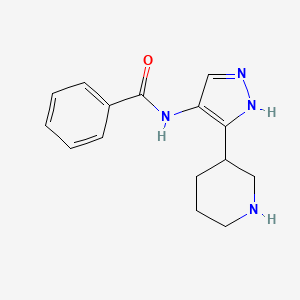
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known as methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
Target of Action
It’s worth noting that 2,4-dichlorobenzyl alcohol, a compound with a similar structure, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
If we consider the similar compound 2,4-dichlorobenzyl alcohol, it is known to have antiseptic properties, suggesting it may interact with microbial cell membranes leading to cell death .
Result of Action
Considering the similar compound 2,4-dichlorobenzyl alcohol, it is known to have antiseptic properties, suggesting it may lead to the death of microbial cells .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a wide range of potential applications in the field of medicine. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. In addition, it may have side effects that need to be further studied.
Orientations Futures
There are several future directions for research on Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate. One direction is to further study its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with this compound nicotinate followed by cyclization of the resulting intermediate. This synthesis method has been optimized to improve yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)11-3-2-6-17(13(11)18)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKQJOWSMMBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)

![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)




